ethyl 7-(2-methoxyethyl)-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
(Z)-ethyl 1-(2-methoxyethyl)-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Properties
IUPAC Name |
ethyl 7-(2-methoxyethyl)-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O7/c1-3-36-24(32)18-14-17-20(25-19-6-4-5-11-27(19)23(17)31)28(12-13-35-2)21(18)26-22(30)15-7-9-16(10-8-15)29(33)34/h4-11,14H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLHZTYWMTXMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 1-(2-methoxyethyl)-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multiple steps. The process begins with the preparation of the core dipyrido[1,2-a:2’,3’-d]pyrimidine structure, followed by the introduction of the ethyl, methoxyethyl, and nitrobenzoyl groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 1-(2-methoxyethyl)-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 1-(2-methoxyethyl)-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific biomolecules makes it valuable for investigating cellular mechanisms and pathways.
Medicine
In medicine, (Z)-ethyl 1-(2-methoxyethyl)-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has potential applications as a therapeutic agent. Its interactions with molecular targets can be exploited to develop new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-ethyl 1-(2-methoxyethyl)-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound shares some structural similarities but differs significantly in its functional groups and overall structure.
Uniqueness
(Z)-ethyl 1-(2-methoxyethyl)-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is unique due to its combination of functional groups and the dipyrido[1,2-a:2’,3’-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Ethyl 7-(2-methoxyethyl)-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities that have been the subject of recent research. This article explores its synthesis, biological activity, and potential applications in various fields.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of the triazine ring and the nitrobenzoyl group is crucial for its biological activity. The synthetic pathways often utilize starting materials that are readily available and employ standard organic chemistry techniques such as condensation reactions and cyclization.
Antimicrobial Properties
Recent studies indicate that compounds with similar triazene structures exhibit significant antimicrobial properties. For instance, triazene derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 0.02 mg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| T3 | 0.02 | MRSA |
| T3 | 0.03 | Mycobacterium smegmatis |
| T3 | 0.28 | Escherichia coli |
Antifungal Activity
The compound's antifungal potential has also been evaluated, particularly against Candida species. Similar triazene compounds have demonstrated antifungal activity with MIC values indicating effectiveness against common pathogenic fungi .
Cytotoxicity
Cytotoxicity studies are essential to determine the safety profile of this compound. Initial findings suggest that certain derivatives can selectively inhibit cancer cell lines while sparing normal cells, indicating a potential for use in targeted cancer therapies .
Study 1: Antitumor Activity
In a study assessing the antiproliferative effects of triazene compounds on human cancer cell lines such as Burkitt lymphoma and colon adenocarcinoma cells, it was found that several triazene salts exhibited IC50 values below 5 µg/mL . This suggests strong antitumor activity which could be harnessed for therapeutic purposes.
Study 2: Resistance Mechanisms
Research into the mechanisms of resistance against triazene compounds has revealed that modifications to the chemical structure can enhance efficacy against resistant bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance globally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
